Phebalosin Phebalosin Phebalosin is a natural product found in Phebalium canaliculatum, Murraya exotica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6545-99-9
VCID: VC20756676
InChI: InChI=1S/C15H14O4/c1-8(2)13-15(19-13)12-10(17-3)6-4-9-5-7-11(16)18-14(9)12/h4-7,13,15H,1H2,2-3H3/t13-,15-/m1/s1
SMILES: CC(=C)C1C(O1)C2=C(C=CC3=C2OC(=O)C=C3)OC
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol

Phebalosin

CAS No.: 6545-99-9

Cat. No.: VC20756676

Molecular Formula: C15H14O4

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Phebalosin - 6545-99-9

CAS No. 6545-99-9
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
IUPAC Name 7-methoxy-8-[(2R,3R)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one
Standard InChI InChI=1S/C15H14O4/c1-8(2)13-15(19-13)12-10(17-3)6-4-9-5-7-11(16)18-14(9)12/h4-7,13,15H,1H2,2-3H3/t13-,15-/m1/s1
Standard InChI Key YTDNHMHONBWCBV-UKRRQHHQSA-N
Isomeric SMILES CC(=C)[C@@H]1[C@H](O1)C2=C(C=CC3=C2OC(=O)C=C3)OC
SMILES CC(=C)C1C(O1)C2=C(C=CC3=C2OC(=O)C=C3)OC
Canonical SMILES CC(=C)C1C(O1)C2=C(C=CC3=C2OC(=O)C=C3)OC
Appearance Cryst.

Chemical Properties and Structure

Phebalosin is characterized by its coumarin core structure with specific functional groups that contribute to its biological activities. The compound has a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol. Structurally, phebalosin contains an epoxide ring, which serves as a reactive site for various chemical modifications, contributing significantly to its biological properties and chemical reactivity .

The epoxide ring in phebalosin plays a crucial role in its activity, serving as a potential site for nucleophilic attack in biological systems. This structural feature contributes to the compound's ability to interact with biological macromolecules, potentially explaining some of its observed biological effects .

Several structural modifications of phebalosin have been studied, particularly focusing on modifications of the epoxide group with different nucleophiles. These modifications have been shown to alter the compound's biological activities, suggesting structure-activity relationships that could be exploited for the development of more potent derivatives .

Natural Sources and Isolation Methods

Plant Sources

Phebalosin has been isolated from several plant species, primarily those belonging to specific botanical families. The primary natural sources of phebalosin include:

  • Polygala paniculata (Polygalaceae family)

  • Murraya exotica L. (Rutaceae family)

  • Various species within the Micromelum genus

These plants have been traditionally used in various medicinal systems, which initially prompted scientific investigations into their chemical constituents and biological activities. The presence of phebalosin in these plants contributes to their medicinal properties and traditional uses .

Isolation Techniques

The isolation of phebalosin from natural sources involves several sophisticated techniques to ensure high purity. The typical isolation process includes:

  • Initial extraction of plant material (usually leaves, stems, or whole plants) with organic solvents such as hexane

  • Partial concentration of the extract under controlled temperature conditions

  • Further purification using a combination of techniques including:

    • Supercritical fluid extraction with carbon dioxide

    • Solvent extraction

    • Two-step high-speed countercurrent chromatography

For example, one documented isolation method involved extracting dried whole plant material (3500 g) of Polygala paniculata with hexane twice, each for 24 hours at room temperature, followed by partial concentration in vacuum with controlled temperature .

Synthetic Routes and Preparation Methods

Chemical Synthesis

The synthesis of phebalosin typically involves a reaction between 7-methoxycoumarin and an appropriate epoxide precursor under basic conditions. This synthetic approach provides a controlled method for producing phebalosin in laboratory settings, offering advantages over extraction from natural sources in terms of yield and purity.

The reaction is usually conducted in organic solvents such as dichloromethane or toluene, with bases like potassium carbonate or sodium hydroxide facilitating the formation of the epoxide ring. The specific reaction conditions, including temperature, reaction time, and catalyst selection, can significantly influence the yield and purity of the final product.

Structural Modifications

Researchers have developed various methods to create structural modifications of phebalosin, primarily targeting the reactive epoxide group. These modifications include:

  • Reaction with nucleophiles such as water, ethoxy, methoxy, isopropoxy, and n-butoxy groups to form corresponding derivatives

  • Treatment with acetic anhydride to produce diacetyl derivatives

  • Reaction with acetone to generate cyclic acetal derivatives

These structural modifications have been shown to alter the biological activity profiles of the resulting compounds, providing opportunities for developing derivatives with enhanced potency or selectivity for specific targets.

Chemical Reactions

Phebalosin can undergo various chemical reactions, primarily due to the reactivity of its epoxide ring. Understanding these reactions is crucial for developing structural modifications and exploring structure-activity relationships.

Types of Reactions

The primary types of reactions that phebalosin can undergo include:

  • Oxidation: The epoxide ring can be oxidized to form diols or other oxidized products

  • Reduction: The compound can be reduced to open the epoxide ring, forming alcohols

  • Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products

  • Acetalization: Phebalosin undergoes acetalization reactions, which has been performed in dry acetone with the addition of hydrochloric acid and silica gel as a catalyst

Reagents and Conditions

The common reagents and reaction conditions for these transformations include:

  • For oxidation: Hydrogen peroxide and m-chloroperbenzoic acid as oxidizing agents

  • For reduction: Lithium aluminum hydride or sodium borohydride as reducing agents

  • For substitution: Various nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions

  • For acetalization: Acetone with hydrochloric acid and silica gel catalyst

These chemical reactions provide valuable tools for generating diverse derivatives of phebalosin with potentially enhanced biological activities or improved pharmacological properties.

Biological Activities

Anticancer Properties

Phebalosin has demonstrated significant cytotoxic effects against various cancer cell lines, making it a promising candidate for anticancer drug development. Research findings on the anticancer properties of phebalosin are summarized in Table 1.

Table 1: Cytotoxic Effects of Phebalosin Against Various Cancer Cell Lines

Cancer Cell LineTypeIC50 ValueEffect ObservedReference
CCRF-CEMT-cell leukemia5.2 μMInduction of apoptosis
A549Lung cancer8.0 μMInhibition of cell proliferation
MDA-MB-231Breast cancer6.7 μMCytotoxicity observed
HeLaCervical cancer6.9 μg/mLCytotoxicity observed
HepG2Liver cancer5.9 μg/mLCytotoxicity observed
MCF-7Breast cancer8 μg/mL (21.2 μM)Cytotoxicity observed
T47DBreast cancer4 μg/mL (10.6 μM)Cytotoxicity observed

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, suggesting a potential role in targeted cancer therapies. Structure-activity relationship studies have revealed that specific functional groups in phebalosin enhance its efficacy against cancer cells, providing insights for the development of more potent derivatives.

Antimicrobial Activities

Phebalosin has shown promising antimicrobial properties, exhibiting activity against various pathogens. Although detailed information on its antibacterial effects is limited in the provided search results, related coumarins from the same plant sources have demonstrated significant antibacterial inhibition . Additionally, some studies have indicated that phebalosin possesses antiplasmodial activity against Plasmodium falciparum strains, suggesting potential applications in antimalarial treatments .

Antifungal Properties

One of the most promising applications of phebalosin is in antifungal therapy. Research has shown that phebalosin and its structural modifications exhibit significant activity against the pathogenic fungus Paracoccidioides brasiliensis, a causative agent of paracoccidioidomycosis, a systemic mycosis prevalent in Latin America .

Studies have demonstrated that phebalosin shows promising antifungal activity against isolates of P. brasiliensis with a Minimum Inhibitory Concentration (MIC) value of 3 μg/mL . This finding suggests potential applications in developing novel antifungal agents, particularly against fungi that cause systemic infections.

Structural modifications of phebalosin, particularly those targeting the epoxide group, have also shown antifungal activity. These modifications include derivatives formed with different nucleophiles (water, ethoxy, methoxy, isopropoxy, and n-butoxy), as well as diacetyl and cyclic acetal derivatives . These findings open new possibilities for the potential use of phebalosin and its structural modifications as antifungal drugs.

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